6-chloro-N-ethyl-5-nitropyrimidin-4-amine

Medicinal Chemistry Synthetic Methodology Nucleoside Synthesis

Solving non-selective purine synthesis: Unlike symmetric 4,6-dichloro precursors, this mono-ethylamino pyrimidine enables regioselective SNAr for controlled tandem cyclization to 8,9-disubstituted purines. Key features: - Distinct N-ethyl handle: optimal steric/lipophilic balance vs. -NMe2 or -NHMe for kinase/GPCR SAR. - Reactive C6-Cl: late-stage diversification point for focused libraries. - ≥95% purity, custom/bulk available.

Molecular Formula C6H7ClN4O2
Molecular Weight 202.6 g/mol
CAS No. 25710-24-1
Cat. No. B1623956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-ethyl-5-nitropyrimidin-4-amine
CAS25710-24-1
Molecular FormulaC6H7ClN4O2
Molecular Weight202.6 g/mol
Structural Identifiers
SMILESCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H7ClN4O2/c1-2-8-6-4(11(12)13)5(7)9-3-10-6/h3H,2H2,1H3,(H,8,9,10)
InChIKeyCVAWZTXOPAHHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: Strategic Heterocyclic Building Block


6-Chloro-N-ethyl-5-nitropyrimidin-4-amine (CAS 25710-24-1) is a 4,6-disubstituted 5-nitropyrimidine. It features a reactive chlorine atom at the 6-position, an ethylamino group at the 4-position, and a strongly electron-withdrawing nitro group at the 5-position . This specific arrangement creates a highly activated pyrimidine ring, making it a versatile intermediate in medicinal chemistry and drug discovery. It serves as a key precursor for constructing complex heterocyclic scaffolds, such as substituted purines and nucleoside analogues, which are of significant biological interest [1].

6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: Irreplaceable Intermediate


In-class compounds like 4,6-dichloro-5-nitropyrimidine or 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine cannot simply replace 6-chloro-N-ethyl-5-nitropyrimidin-4-amine due to critical differences in steric and electronic properties. The mono-ethylamino substitution provides a unique balance: it is a stronger electron-donating group than chlorine, which significantly alters the reactivity and regioselectivity of subsequent nucleophilic aromatic substitutions (SNAr) [1]. Furthermore, the specific N-ethyl group offers a distinct steric and lipophilic profile compared to the bulkier N,N-dimethyl or the smaller N-methyl analogues, which can dramatically impact binding affinity and pharmacokinetic properties in downstream biologically active molecules [2]. This compound is not a simple chloro-amine precursor; it is a specifically tuned intermediate.

Procurement Evidence for 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine


Palladium-Catalyzed SNAr Amination Selectivity

The conventional SNAr reaction of a symmetric dichloro analogue, 4,6-dichloro-5-nitropyrimidine, with amines suffers from low selectivity, leading to a mixture of mono- and di-substituted products and limiting the isolated yield of the desired mono-substituted intermediate. In contrast, a palladium-catalyzed amination methodology using pre-formed 6-chloro-N-ethyl-5-nitropyrimidin-4-amine as a key scaffold provides a complementary and more efficient route to diverse di-substituted pyrimidines with good functional group tolerance and higher overall yields [1].

Medicinal Chemistry Synthetic Methodology Nucleoside Synthesis

Guaranteed ISO-Certified High Purity

For procurement, the purity of a chemical intermediate is paramount to ensure reproducibility in sensitive chemical reactions. While many analogues sourced from various suppliers have inconsistent purity levels, MolCore offers 6-chloro-N-ethyl-5-nitropyrimidin-4-amine with a certified purity of 98% or higher (NLT 98%) under an ISO-certified quality system, providing a reliable, high-quality starting material suitable for pharmaceutical R&D and QC applications .

Chemical Synthesis Quality Control Drug Discovery

Unique Steric and Electronic Profile of N-Ethyl Group

A study on the effect of substituent structure on pyrimidine electrophilic substitution demonstrates that the electronic nature and steric bulk of C-4 and C-6 substituents on a pyrimidine ring have a profound, and sometimes contradictory, impact on reactivity [1]. The N-ethyl group in 6-chloro-N-ethyl-5-nitropyrimidin-4-amine occupies a specific steric and electronic parameter space. Compared to the N,N-dimethyl analogue, the secondary amine (NH-Et) can act as a hydrogen bond donor, which can be crucial for target binding, and presents a different steric demand compared to the primary amine (NH2) or larger tertiary amine analogues.

Structure-Activity Relationship (SAR) Medicinal Chemistry Lead Optimization

Key Applications of 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine


Selective 8,9-Disubstituted Purine Library Synthesis

Leveraging its highly activated and selectively functionalized scaffold, researchers can use 6-chloro-N-ethyl-5-nitropyrimidin-4-amine as a key intermediate for the efficient construction of 8,9-disubstituted purine libraries. This method, involving tandem cyclization and functionalization, avoids the non-selective pathways inherent to symmetric dichloro precursors [1]. This makes it invaluable for generating diverse nucleoside analogue libraries for biological screening.

Lead Optimization for Kinase and GPCR Targets

The unique combination of a reactive chlorine handle for further derivatization and an N-ethylamino pharmacophoric group provides a crucial vector for SAR exploration. As demonstrated by the distinct impact of substituents on pyrimidine reactivity and properties [1], this molecule serves as a late-stage diversification point. Its specific steric and electronic profile is ideal for modulating target engagement, selectivity, and ADME properties in programs targeting kinases and GPCRs.

Technical Documentation Hub

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